molecular formula C9H10N2O5S B14805142 2-Cyclopropoxy-3-nitrobenzenesulfonamide

2-Cyclopropoxy-3-nitrobenzenesulfonamide

Cat. No.: B14805142
M. Wt: 258.25 g/mol
InChI Key: SLMNTWYFTYTFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-3-nitrobenzenesulfonamide is a benzenesulfonamide derivative of significant interest in modern chemical research . This compound integrates three distinct functional groups—the sulfonamide, the nitro group, and the cyclopropoxy substituent—into a single molecular architecture, creating a valuable entity for exploratory synthetic chemistry and drug discovery programs . The sulfonamide functional group is a cornerstone in medicinal chemistry, famously found in a class of drugs known as "sulfa drugs," which were the first broadly effective antibacterial agents . Beyond antimicrobial activity, sulfonamides are prevalent in various therapeutic classes, including diuretics, anticonvulsants, and anti-inflammatory drugs, and are frequently employed as intermediates and building blocks in organic synthesis . The nitro group positioned on the aromatic ring is a strong electron-withdrawing group that profoundly alters the electronic properties and reactivity of the molecule, making it a versatile intermediate that can serve as a precursor for aniline synthesis upon reduction . The cyclopropoxy moiety introduces significant conformational rigidity and high ring strain due to the compressed bond angles of the three-membered cyclopropane ring . This strain can increase reactivity and is often exploited in medicinal chemistry to enhance binding affinity and metabolic stability, with the cyclopropane ring acting as a bioisostere for other functional groups . The deliberate combination of these groups in this compound makes it a promising scaffold for developing novel bioactive molecules and exploring new chemical spaces. Researchers can utilize this compound as a key intermediate in constructing more complex structures, particularly in synthesizing sulfonamides and sulfonimidates, which are increasingly important in drug discovery . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

2-cyclopropyloxy-3-nitrobenzenesulfonamide

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)8-3-1-2-7(11(12)13)9(8)16-6-4-5-6/h1-3,6H,4-5H2,(H2,10,14,15)

InChI Key

SLMNTWYFTYTFNE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropoxy 3 Nitrobenzenesulfonamide

Reactivity Profiles of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical functional handle, offering opportunities for both derivatization and cleavage, which are essential transformations in medicinal chemistry and organic synthesis.

The nitrogen atom of the sulfonamide in 2-Cyclopropoxy-3-nitrobenzenesulfonamide can undergo various derivatization reactions. These modifications are often employed to alter the compound's physicochemical properties or to install further functionalities. Common derivatization strategies for sulfonamides include N-alkylation and N-acylation.

N-alkylation can be achieved under various conditions, including the use of alkyl halides in the presence of a base. The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of sulfonamides using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate. researchgate.net For instance, sulfonamides can be readily alkylated to give N-alkylated sulfonamides in near-quantitative yields. researchgate.net

Another approach to derivatization involves methylation using reagents like (trimethylsilyl)diazomethane (TMSD). This method has been successfully used for the methylation of the N1 position of various sulfonamides, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 1: Common Reagents for Sulfonamide Nitrogen Derivatization

Reaction TypeReagent(s)Description
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)A standard method for introducing alkyl groups onto the sulfonamide nitrogen.
N-AlkylationAlcohol, PPh₃, DEAD (Mitsunobu)A mild method for N-alkylation with inversion of stereochemistry at the alcohol carbon.
N-Methylation(Trimethylsilyl)diazomethane (TMSD)Used for the specific methylation of the sulfonamide nitrogen, often for analytical purposes. nih.gov

The 2-nitrobenzenesulfonamide (B48108) group is a well-established protecting group for amines due to its facile cleavage under mild conditions. researchgate.net The deprotection of nitrobenzenesulfonamides is typically achieved through nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group.

The most common method for the cleavage of a 2-nitrobenzenesulfonamide involves the use of soft nucleophiles, such as thiols, in the presence of a base. researchgate.net The reaction proceeds via a Meisenheimer complex, an intermediate formed by the attack of the nucleophile on the electron-deficient aromatic ring. researchgate.net This is followed by the departure of the sulfonamide anion. A variety of thiolates can be used for this purpose, and the use of odorless thiols like 4-mercaptobenzoic acid has been developed to address the unpleasant smell of many thiols. researchgate.net

The deprotection can be carried out under mild conditions, often at room temperature in a polar aprotic solvent like DMF, and is compatible with a wide range of other functional groups. researchgate.net

Table 2: Conditions for Cleavage of 2-Nitrobenzenesulfonamides

Reagent(s)SolventTemperatureKey Feature
Thiophenol, K₂CO₃DMFRoom TemperatureA standard and effective method for deprotection.
4-Mercaptobenzoic acid, BaseDMFRoom TemperatureUtilizes an odorless thiol, improving laboratory convenience. researchgate.net

Transformations and Chemical Behavior of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various chemical transformations.

The reduction of an aromatic nitro group to an amino group is one of the most fundamental and widely used transformations in organic synthesis. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently employed in the presence of hydrogen gas. wikipedia.org

Alternatively, metal-based reductions in acidic or neutral media are also effective. Reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate, or iron powder in acidic solution, are classic methods for this transformation. wikipedia.orgstackexchange.com These methods are often chemoselective, leaving other reducible functional groups intact. stackexchange.com For instance, SnCl₂·2H₂O is known to selectively reduce aromatic nitro groups in the presence of other sensitive groups like esters and nitriles. stackexchange.com

Table 3: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s)ConditionsSelectivity
H₂, Pd/CMethanol or EthanolHighly efficient, but may also reduce other functional groups like alkenes.
SnCl₂·2H₂OEthanol, 70 °CGood chemoselectivity for the nitro group. stackexchange.com
Fe, HCl or Acetic AcidRefluxA classic and cost-effective method.
Zinc dust, Ammonium formateMethanol/THFA very mild method that is compatible with many other functional groups. researchgate.net

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects (-I and -R effects). quora.comquora.com It withdraws electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles. quora.com

The deactivating effect of the nitro group is most pronounced at the ortho and para positions relative to its own position. Consequently, in electrophilic aromatic substitution reactions, the incoming electrophile is directed to the meta position, which is comparatively less deactivated. quora.com

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). gauthmath.comnih.gov The presence of the nitro group, particularly at the ortho or para position to a leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. gauthmath.com In the case of this compound, the nitro group is ortho to the cyclopropoxy group and meta to the sulfonamide group, which will influence the regioselectivity of any potential nucleophilic substitution reactions on the ring.

Chemical Reactivity of the Cyclopropoxy Ring System

The cyclopropoxy group is an interesting substituent that can exhibit unique chemical reactivity due to the inherent strain of the three-membered ring. While less common than the cyclopropyl (B3062369) group, its reactivity is influenced by its connection to the electron-deficient aromatic ring.

Cyclopropane (B1198618) rings bearing electron-withdrawing groups can act as electrophiles and undergo ring-opening reactions with nucleophiles. nih.gov The strain energy of the cyclopropane ring, which is over 100 kJ mol⁻¹, provides a significant thermodynamic driving force for such reactions. nih.gov In the context of this compound, the electron-withdrawing nature of the nitro and sulfonamide groups could potentially make the cyclopropoxy ring susceptible to nucleophilic attack, leading to ring opening. However, the ether linkage to the aromatic ring is generally stable.

The reactivity of the cyclopropoxy group can also be influenced by photochemical conditions. For instance, N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with α,β-unsaturated carbonyl systems under photochemical activation, proceeding through a single electron transfer (SET) pathway. chemrxiv.org While this reactivity is for a cyclopropylamine, it highlights the potential for the cyclopropyl moiety to participate in radical-mediated reactions. The specific reactivity of the cyclopropoxy group in this compound would require further experimental investigation.

Ring-Opening Reactions and Rearrangements

While no specific studies on the ring-opening reactions of this compound have been reported, cyclopropanes attached to electron-withdrawing groups are known to undergo cleavage under various conditions. For instance, donor-acceptor cyclopropanes can be activated by Lewis acids or even basic conditions to facilitate ring-opening. In the case of this compound, the oxygen of the cyclopropoxy group acts as a donor, while the nitro-substituted benzene ring is a strong acceptor. This electronic arrangement could predispose the molecule to reactions involving the cleavage of the cyclopropane C-C bonds.

Potential ring-opening pathways could be initiated by electrophilic attack on the cyclopropane ring or nucleophilic attack at the carbon atom bearing the oxygen. The specific regiochemistry of the ring-opening would be influenced by the reaction conditions and the nature of the attacking species. Rearrangements following ring-opening could lead to the formation of various acyclic or larger ring structures, though such transformations remain hypothetical without experimental evidence.

Retention and Inversion of Stereochemistry in Cyclopropane Transformations

The stereochemical outcome of reactions involving the cyclopropane ring is a critical aspect of its chemistry. Transformations that proceed via a concerted mechanism often result in a predictable stereochemistry, either retention or inversion of configuration at the reacting centers. For example, nucleophilic ring-opening of a chiral cyclopropane can proceed with inversion of stereochemistry if it follows an S_N2-like pathway. Conversely, reactions involving carbocationic intermediates may lead to a loss of stereochemical integrity, resulting in a mixture of stereoisomers.

In the context of this compound, any chiral centers present in a substituted cyclopropane ring would be subject to these stereochemical considerations during a transformation. However, without specific examples of reactions performed on this compound, any discussion of stereochemical outcomes remains speculative.

Elucidation of Reaction Mechanisms (e.g., S_N1, S_N2, Addition-Elimination Pathways)

The elucidation of reaction mechanisms provides fundamental insights into the reactivity of a molecule. For this compound, several mechanistic pathways could be envisioned for its potential reactions.

Nucleophilic substitution reactions at the carbon atom of the cyclopropoxy group attached to the benzene ring are unlikely to proceed via classical S_N1 or S_N2 mechanisms due to the sp2-hybridized nature of the aromatic carbon. However, nucleophilic aromatic substitution (S_NAr) via an addition-elimination pathway is a plausible mechanism, especially given the presence of the strongly deactivating nitro group ortho to the cyclopropoxy substituent. In such a mechanism, a nucleophile would attack the carbon atom bearing the cyclopropoxy group, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the cyclopropoxide leaving group would yield the substituted product.

Reactions involving the sulfonamide group could also be considered. For instance, the hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent reactions at the nitrogen or sulfonyl center.

It is important to reiterate that these mechanistic discussions are based on established principles of organic chemistry and the known reactivity of related functional groups. Specific mechanistic studies on this compound are required to confirm these hypotheses.

Structural Analysis and Computational Chemistry in the Research of 2 Cyclopropoxy 3 Nitrobenzenesulfonamide

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

No published studies containing Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data specifically for 2-Cyclopropoxy-3-nitrobenzenesulfonamide were identified. Such data would be crucial for confirming the molecular structure, identifying functional groups, and determining the connectivity of the atoms.

Computational Modeling and Quantum Chemical Analysis

Conformational Energy Calculations and Dynamic Behavior

Specific computational studies on the conformational preferences and dynamic behavior of this compound are not available in the literature. Such studies would typically involve quantum chemical calculations to determine the most stable conformations and the energy barriers to rotation around single bonds.

Molecular Electrostatic Potential Mapping

While the principles of molecular electrostatic potential (MEP) mapping are broadly applicable, no published research has generated an MEP map specifically for this compound. An MEP map would visualize the electron density distribution and highlight regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.

Molecular Docking Studies and Elucidation of Intermolecular Interactions

There are no available molecular docking studies that investigate the binding of this compound to any biological target. Such studies would be predicated on having a known or hypothesized biological activity and would aim to predict the binding mode and affinity of the compound within the active site of a protein or other macromolecule.

Role As a Precursor and Building Block in Chemical Synthesis

Utilization in the Construction of Diverse Organosulfur Derivatives

The sulfonamide group within 2-Cyclopropoxy-3-nitrobenzenesulfonamide is a key functional handle that facilitates its conversion into a wide array of organosulfur derivatives. The nitrogen atom of the sulfonamide can be readily alkylated or arylated under various reaction conditions, leading to the formation of N-substituted sulfonamides. These reactions often employ alkyl halides, aryl halides, or other electrophilic partners in the presence of a base.

Furthermore, the nitro group on the aromatic ring can influence the reactivity of the entire molecule. For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of subsequent transformations, such as diazotization followed by substitution, or condensation reactions to form new heterocyclic rings. These transformations significantly expand the library of accessible organosulfur compounds derived from the parent molecule. The presence of the cyclopropoxy group can also impart unique physical and chemical properties to the resulting derivatives, potentially influencing their biological activity or material properties.

The synthesis of diverse organosulfur compounds is crucial in various fields, including pharmaceuticals, materials science, and agriculture. nih.gov The ability to functionalize the this compound scaffold allows for the systematic exploration of structure-activity relationships in these derivatives.

Application as a Chiral Template in Asymmetric Synthesis

While this compound itself is not chiral, its derivatives can be employed as chiral auxiliaries or templates in asymmetric synthesis to control the stereochemical outcome of a reaction. rsc.orgrsc.org The general principle involves the temporary attachment of the sulfonamide nitrogen to a prochiral substrate. The steric and electronic properties of the bulky 2-cyclopropoxy-3-nitrophenyl group can then direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one enantiomer or diastereomer.

A common strategy involves the N-acylation of the sulfonamide followed by an asymmetric transformation on the acyl group. After the desired stereocenter has been established, the chiral auxiliary can be cleaved under mild conditions, yielding the enantiomerically enriched product and recovering the sulfonamide for potential reuse. This "temporary stereocentre" approach is a powerful tool for the synthesis of chiral molecules. rsc.org The development of efficient and stereoselective synthetic methods is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. nih.govnih.gov

Intermediate in the Preparation of Fused and Non-Fused Heterocyclic Systems

The strategic placement of the nitro and sulfonamide groups on the benzene (B151609) ring of this compound makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds. researchgate.net The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for cyclization reactions.

For instance, the resulting ortho-amino-benzenesulfonamide derivative can undergo intramolecular condensation reactions with suitable bifunctional reagents to form fused heterocyclic systems. Depending on the nature of the second reagent, various ring systems such as benzothiadiazines or other related sulfur- and nitrogen-containing heterocycles can be constructed.

Furthermore, the amino group can be diazotized and subsequently displaced by a variety of nucleophiles, or it can participate in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which can then be elaborated into non-fused heterocyclic systems. The synthesis of such heterocyclic scaffolds is a major focus of medicinal chemistry research due to their prevalence in biologically active natural products and synthetic drugs. mdpi.com

Scaffold for Combinatorial Chemistry and Structural Diversification Libraries

The reactivity of this compound at multiple positions makes it an ideal scaffold for combinatorial chemistry and the generation of structural diversification libraries. nih.govresearchgate.net Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for desired biological activities. chegg.com

The sulfonamide nitrogen can be functionalized with a diverse set of building blocks, while the aromatic ring can be modified through reactions involving the nitro group or through electrophilic aromatic substitution, if the reaction conditions are carefully controlled. This multi-point diversification strategy allows for the creation of a vast chemical space around the core this compound structure.

The resulting libraries of compounds can be used in high-throughput screening campaigns to identify lead compounds for drug discovery or to develop new materials with tailored properties. The ability to systematically modify the structure of the scaffold and observe the resulting changes in properties is a powerful approach in modern chemical research. nih.gov

Advanced Research Applications of Sulfonamide Cyclopropane Motifs

Design and Synthesis of Kinase Inhibitors (e.g., ALK Inhibitors)

The design of kinase inhibitors is a cornerstone of modern oncology drug discovery. Anaplastic Lymphoma Kinase (ALK) has emerged as a critical target in certain types of non-small cell lung cancer (NSCLC). The development of potent and selective ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged tumors.

The incorporation of a cyclopropane (B1198618) ring into kinase inhibitors is a recognized strategy to enhance potency and metabolic stability, and to introduce conformational rigidity, which can lead to improved selectivity. The unique electronic properties and three-dimensional nature of the cyclopropyl (B3062369) group allow it to form favorable interactions within the ATP-binding pocket of kinases. Research into novel ALK inhibitors has explored the use of cyclopropane-containing fragments to achieve high potency and selectivity. For instance, a fragment-assisted, structure-based drug design approach has led to the discovery of potent and highly selective ALK inhibitors featuring a cis-1,2,2-trisubstituted cyclopropane scaffold. plos.org

While the benzenesulfonamide (B165840) moiety is a common feature in many biologically active compounds, its role in ALK inhibitors is less prevalent than other heterocyclic systems. However, sulfonamides are known to act as hinge-binding motifs in other kinase inhibitors. The combination of a cyclopropoxy group and a benzenesulfonamide scaffold could therefore offer a novel approach to designing ALK inhibitors. The cyclopropoxy group could occupy a hydrophobic pocket, while the sulfonamide could form hydrogen bonds with the kinase hinge region. The nitro group on the benzene (B151609) ring, being a strong electron-withdrawing group, could modulate the electronic properties of the molecule and potentially influence its binding affinity and pharmacokinetic properties.

A series of novel ALK inhibitors containing a sulfoxide structure have been synthesized and shown to exhibit excellent anti-proliferation activities on H2228 EML4-ALK cancer cell lines. tandfonline.com This demonstrates the potential of sulfur-containing functional groups in the design of effective ALK inhibitors. Although not a sulfonamide, this highlights the tolerance of the ALK binding site for organosulfur compounds.

Compound/FragmentStructureALK IC50 (µM)
Fragment F-53-Chlorophenyl66
Fragment F-73-Cyanophenyl51
Compound 1 cis-1,2-cyclopropane derivative0.081
Aminomethyl cpd 9 aminomethyl-substituted cyclopropane0.029

Data sourced from studies on fragment-based design of cyclopropane-containing ALK inhibitors. plos.org

Exploration as Enzyme Inhibitors (e.g., Carbonic Anhydrase IX, DNA Gyrase A)

The sulfonamide group is a well-established pharmacophore for enzyme inhibition, most notably for carbonic anhydrases. The exploration of 2-Cyclopropoxy-3-nitrobenzenesulfonamide as an inhibitor of enzymes like Carbonic Anhydrase IX and DNA Gyrase A is therefore a logical avenue of investigation.

Carbonic Anhydrase IX Inhibitors

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment. nih.gov Its role in cancer progression has made it an attractive target for the development of novel anticancer therapies. Benzenesulfonamides are a classical and highly effective class of carbonic anhydrase inhibitors. nih.gov

Ureido-substituted benzenesulfonamides have been shown to be potent and selective inhibitors of CA IX. nih.gov These compounds typically feature a "tail" appended to the benzenesulfonamide core, which allows for selective interactions with amino acid residues within the active site of CA IX, leading to enhanced affinity and selectivity over other CA isoforms. The 2-cyclopropoxy-3-nitro moiety of the subject compound could function as such a tail, with the cyclopropoxy group potentially occupying a hydrophobic pocket and the nitro group forming specific interactions. The electronic and steric properties of these substituents would be critical in determining the inhibitory potency and selectivity profile.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
U-CH3>10000176576
U-F (SLC-0111)25340960454
U-NO252101516
Acetazolamide (AAZ)25012255.7

Inhibition data for ureido-substituted benzenesulfonamides against human carbonic anhydrase isoforms. nih.gov

DNA Gyrase A Inhibitors

DNA gyrase is a bacterial enzyme that is essential for DNA replication, repair, and recombination, making it a well-validated target for antibacterial drugs. nih.gov DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB. The GyrA subunit is responsible for the DNA breakage and reunion activity. While quinolones are the most famous class of DNA gyrase inhibitors, there is a continuous search for novel scaffolds to overcome the growing problem of antibiotic resistance.

Sulfonamides have been explored as potential DNA gyrase inhibitors. Recently, a class of allosteric inhibitors of DNA gyrase with a distinct mode of action from fluoroquinolones was reported, featuring an isoquinoline sulfonamide scaffold. proquest.com These compounds bind to a hydrophobic pocket in the GyrA subunit. While there is no direct evidence for the activity of this compound against DNA gyrase, its structural features, particularly the benzenesulfonamide core, suggest that it could be a starting point for the design of novel DNA gyrase inhibitors. The cyclopropoxy and nitro groups could be modified to optimize interactions within the enzyme's binding site.

CompoundTargetIC50 (µM)
CiprofloxacinE. coli DNA gyrase0.925
LEI-800E. coli DNA gyrase0.035
NovobiocinE. coli DNA gyrase-
GSK299423S. aureus DNA gyrase-

Inhibitory activity of representative DNA gyrase inhibitors. nih.govproquest.com

Investigation into Bromodomain and Extra-Terminal Domain (BET) Inhibitors

The Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. acs.org They have emerged as promising therapeutic targets in a range of diseases, including cancer and inflammation. BET inhibitors act by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors.

Several classes of BET inhibitors have been developed, with many featuring heterocyclic scaffolds designed to mimic the acetylated lysine binding motif. While sulfonamides are not the most common functional group in reported BET inhibitors, their ability to form hydrogen bonds makes them a plausible component of a BET inhibitor pharmacophore. The development of phenylisoxazole sulfonamides as BET inhibitors through fragment-based drug discovery has been reported, although these compounds suffered from poor solubility. britannica.com

The this compound scaffold has not been explicitly reported in the context of BET inhibition. However, the modular nature of BET inhibitor design suggests that this scaffold could be explored. The benzenesulfonamide could potentially interact with key residues in the acetyl-lysine binding pocket, while the cyclopropoxy and nitro groups could be modified to enhance potency and selectivity for specific BET family members or even individual bromodomains.

CompoundBRD2(BD1) IC50 (µM)BRD3(BD1) IC50 (µM)BRD4(BD1) IC50 (µM)
JQ1---
OTX-015---
I-BET762---
Compound 9a 0.1260.180.252

Inhibitory activity of representative BET inhibitors and a benzo[d]imidazole-6-sulfonamide derivative (9a). acs.orgdundee.ac.uk

Development of Novel Organosulfur-Containing Molecules for Chemical Biology Probes

Chemical biology probes are small molecules designed to interrogate and manipulate biological systems. dundee.ac.uk They are invaluable tools for understanding protein function, validating drug targets, and elucidating complex cellular pathways. Organosulfur compounds, due to their diverse reactivity and presence in many biological molecules, are attractive scaffolds for the development of chemical probes. nih.gov

A molecule like this compound could serve as a starting point for the development of chemical biology probes in several ways. The nitro group can be readily reduced to an amine, which can then be functionalized with various reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. The sulfonamide moiety itself can be a recognition element for specific enzymes, and the cyclopropoxy group can be used to tune the molecule's physicochemical properties, such as cell permeability and metabolic stability.

For example, by incorporating a photo-activatable group or a bio-orthogonal handle, derivatives of this compound could be designed as activity-based probes to covalently label specific enzymes in a complex biological sample. Furthermore, the development of fluorescent probes based on sulfonamides has been an active area of research for sensing and imaging applications. The unique combination of the sulfonamide, cyclopropane, and a modifiable aromatic ring in this compound makes it a versatile platform for the synthesis of novel chemical biology tools.

The field of chemical probe development is rapidly advancing, with a focus on creating highly selective and cell-permeable molecules that can be used in living systems. The sulfonamide-cyclopropane motif, with its potential for diverse chemical modifications, is well-suited for this endeavor.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Sulfonamide Synthesis

The synthesis of sulfonamides, a cornerstone of medicinal chemistry since the discovery of Prontosil, has traditionally relied on methods that are effective but often generate significant chemical waste. rsc.org The principles of green chemistry are now guiding a paradigm shift towards more environmentally benign and efficient synthetic routes. Future research will likely focus on applying these principles to the synthesis of structurally complex sulfonamides.

Recent advancements include solvent-free mechanochemical approaches, which use ball milling instead of traditional solvents, drastically reducing waste and energy consumption. rsc.org One such method involves a one-pot, double-step procedure using solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides, demonstrating a significant reduction in the environmental factor (E-factor) compared to solution-based methods. rsc.org Other green strategies employ water as a solvent, which is the most desirable green solvent due to its non-toxic and abundant nature. sci-hub.se The use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) allows for the oxidative chlorination of thiols to sulfonyl chlorides in alternative solvents like water, ethanol (B145695), or glycerol, followed by an in-situ reaction with amines. researchgate.net

These innovative methods stand in contrast to traditional approaches that often use volatile organic compounds (VOCs) and hazardous reagents. researchgate.netorganic-chemistry.org The application of these green methodologies to the synthesis of 2-Cyclopropoxy-3-nitrobenzenesulfonamide could offer a more sustainable and cost-effective production pathway.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Sulfonamide Synthesis
ParameterTraditional MethodsEmerging Green Methods
SolventsVolatile Organic Compounds (e.g., Dichloromethane, Toluene)Water, Ethanol, Glycerol, Deep Eutectic Solvents, or Solvent-Free (Mechanochemistry) rsc.orgsci-hub.seresearchgate.net
ReagentsThionyl chloride, N-Chlorosuccinimide organic-chemistry.orgSodium hypochlorite, Sodium dichloroisocyanurate dihydrate, Photoredox catalysts rsc.orgresearchgate.netorganic-chemistry.org
Energy InputOften requires heating/refluxingRoom temperature reactions, Microwave irradiation, Mechanical energy (ball milling) rsc.orgsci-hub.se
Waste Profile (E-Factor)High (e.g., E-factor >100) rsc.orgLow (e.g., E-factor ~1-3) rsc.org
Workup/PurificationSolvent-intensive extraction and chromatographySimple filtration, precipitation from water researchgate.net

Development of Highly Stereoselective Methods for Cyclopropoxy-Functionalized Compounds

The cyclopropyl (B3062369) group is a valuable motif in medicinal chemistry, often conferring unique conformational properties and metabolic stability to a molecule. When attached via an oxygen atom (cyclopropoxy), the potential for stereoisomerism adds another layer of complexity and opportunity. The development of methods to control the three-dimensional arrangement of atoms—stereoselectivity—is paramount for creating compounds with optimal biological activity.

Future research will focus on advancing stereoselective methods for installing cyclopropyl and cyclopropoxy groups. While the Simmons-Smith cyclopropanation has been a foundational method, modern approaches seek greater catalytic control and efficiency. acs.orgnih.gov One promising avenue is the use of chemoenzymatic strategies, where engineered enzymes catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones, which can then be chemically converted to a variety of functionalized cyclopropanes. rochester.edu

Another advanced strategy involves the formal nucleophilic substitution of chiral bromocyclopropanes. This method proceeds through a highly reactive cyclopropene (B1174273) intermediate, where the stereochemistry of the final product is governed by the existing chiral center, allowing for the diastereoselective installation of new substituents. mdpi.com Such precise methods would be instrumental in synthesizing specific stereoisomers of this compound, enabling detailed studies into how its 3D structure affects biological interactions.

Table 2: Emerging Stereoselective Methods for Cyclopropane (B1198618) Synthesis
MethodologyKey FeaturesPotential Advantages
Chemoenzymatic AssemblyUses engineered enzymes (e.g., myoglobin (B1173299) variants) for olefin cyclopropanation. rochester.eduHigh diastereo- and enantioselectivity; operates under mild, biological conditions. rochester.edu
Directed Simmons-Smith ReactionsUses directing groups (e.g., alcohols) to guide the carbenoid addition to a specific face of a double bond. acs.orgPredictable stereochemical outcomes based on substrate geometry. acs.org
Cyclopropene Intermediate ChemistryInvolves dehydrohalogenation to a cyclopropene, followed by stereocontrolled nucleophilic addition. mdpi.comAllows for the creation of densely substituted, enantiomerically enriched cyclopropanes. mdpi.com
Polar Radical Crossover (PRC)Merges the preparation of strained organoboron species with PRC of borate (B1201080) derivatives to create two C-C bonds stereoselectively. nih.govOne-pot strategy for accessing tri-substituted rings with excellent diastereomeric ratios. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Exploration of Novel Biological Targets and Research Hypotheses for Substituted Benzenesulfonamides

The benzenesulfonamide (B165840) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comnih.gov While historically associated with antibacterial agents and diuretics (carbonic anhydrase inhibitors), research continues to uncover new therapeutic applications. mdpi.com

Future exploration will involve screening substituted benzenesulfonamides against a broader array of biological targets. This includes enzymes, receptors, and ion channels implicated in various diseases. For instance, novel benzenesulfonamide derivatives are being investigated as AT₂ receptor antagonists for cardiovascular conditions, tubulin polymerization inhibitors for cancer, and multi-target-directed ligands for Alzheimer's disease. nih.govresearchgate.netnih.gov The sulfonamide group's ability to act as a hydrogen bond donor and acceptor makes it a versatile platform for molecular modifications to target diverse proteins. mdpi.com

The unique combination of the electron-withdrawing nitro group and the conformationally constrained cyclopropoxy group in this compound could lead to novel structure-activity relationships (SAR). A key research hypothesis would be to investigate this compound and its analogs against emerging targets where this specific substitution pattern might confer selectivity or potency. Examples of such targets could include specific isoforms of carbonic anhydrase (e.g., CAIX in cancer), various protein kinases, or even receptors involved in neurological disorders. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Cyclopropoxy-3-nitrobenzenesulfonamide with high purity?

Answer:
The synthesis typically involves sulfonylation of a nitrobenzene precursor followed by cyclopropoxy group introduction. Key steps include:

  • Sulfonamide Formation : React 3-nitrobenzenesulfonyl chloride with ammonia or a primary amine under controlled pH (8–10) in anhydrous THF or DCM .
  • Cyclopropoxy Attachment : Use nucleophilic substitution with cyclopropanol in the presence of a base (e.g., NaH) at 60–80°C.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Monitor by TLC and HPLC .

Advanced: How can researchers address contradictions in reported crystallographic data for sulfonamide derivatives like this compound?

Answer:
Contradictions may arise from twinning, disorder, or incorrect space group assignments. Mitigation strategies include:

  • Validation Tools : Use PLATON (ADDSYM, TWINLAWS) to check for missed symmetry and twinning .
  • Refinement Protocols : Apply SHELXL with Hirshfeld rigidity constraints and anisotropic displacement parameters for non-H atoms .
  • Data Reanalysis : Cross-validate using independent datasets and publish raw diffraction data (e.g., CIF files) for peer verification .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopropoxy (δ 0.8–1.2 ppm) and sulfonamide (δ 7.5–8.5 ppm) groups.
  • IR : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What computational strategies elucidate electronic effects of the nitro and cyclopropoxy substituents in this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution and frontier molecular orbitals (HOMO-LUMO gap).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability and solubility trends.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

Basic: How can researchers ensure reproducibility in synthesizing this compound across labs?

Answer:

  • Standardized Protocols : Document reaction parameters (time, temperature, stoichiometry) using IUPAC guidelines.
  • Reference Standards : Include in-house controls (e.g., commercial sulfonamides) for spectroscopic cross-validation.
  • Collaborative Trials : Conduct round-robin experiments across multiple labs to identify and control variables (e.g., solvent quality, humidity) .

Advanced: How should contradictory bioactivity results in sulfonamide analogs be systematically analyzed?

Answer:

  • Meta-Analysis : Aggregate data from published studies to identify trends (e.g., IC₅₀ variability) using statistical tools like R or Python.
  • Dose-Response Reevaluation : Test compounds under standardized assay conditions (e.g., fixed cell lines, incubation times).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or fluorescence tagging to track metabolic pathways and resolve false positives .

Basic: What solvent systems are optimal for crystallizing this compound?

Answer:

  • Slow Evaporation : Use acetone/water (4:1) or ethyl acetate/hexane (1:3) at 4°C.
  • Diffusion Methods : Layer ethanol over a DCM solution to grow single crystals suitable for XRD .

Advanced: How can time-resolved studies clarify degradation pathways of this compound under physiological conditions?

Answer:

  • LC-MS/MS Monitoring : Track hydrolysis products (e.g., nitrobenzoic acid) at pH 7.4 and 37°C over 24–72 hours.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives and identify rate-limiting steps.
  • Stabilization Strategies : Test cyclodextrin encapsulation or PEGylation to enhance stability .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

  • Byproducts : Unreacted sulfonyl chloride (removed via aqueous NaHCO₃ wash) or cyclopropanol derivatives (separated by silica gel chromatography).
  • Quantification : Use HPLC with a C18 column (acetonitrile/water, 0.1% TFA) and UV detection at 254 nm .

Advanced: How do steric and electronic effects of the cyclopropoxy group influence sulfonamide reactivity?

Answer:

  • Steric Maps : Generate via Mercury software using XRD data to quantify bond angles and torsional strain.
  • Electrophilicity : Measure via cyclic voltammetry to correlate nitro group reduction potentials with substituent effects.
  • Comparative Studies : Synthesize analogs (e.g., ethoxy vs. cyclopropoxy) and compare reaction rates in SNAr or nucleophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.